molecular formula C4H7ClO B089688 2-Chloroethyl vinyl ether CAS No. 110-75-8

2-Chloroethyl vinyl ether

Cat. No.: B089688
CAS No.: 110-75-8
M. Wt: 106.55 g/mol
InChI Key: DNJRKFKAFWSXSE-UHFFFAOYSA-N
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Description

2-Chloroethyl vinyl ether is an organic compound with the molecular formula C4H7ClO. It is a colorless liquid that is slightly soluble in water but soluble in organic solvents such as ethanol and ether . This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloroethyl vinyl ether can be synthesized through the reaction of vinyl ether with ethylene chlorohydrin in the presence of a base. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Chloroethyl vinyl ether undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Polymerization: Initiated using cationic initiators such as boron trifluoride etherate.

    Nucleophilic Substitution: Carried out in the presence of nucleophiles like amines or thiols under mild conditions.

    Oxidation: Performed using oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Polymerization: Produces polymers and copolymers with varying properties depending on the monomers used.

    Nucleophilic Substitution: Yields substituted products such as amines and thiols.

    Oxidation: Forms aldehydes and acids.

Comparison with Similar Compounds

Similar Compounds

  • Vinyl 2-chloroethyl ether
  • 2-Vinyloxyethyl chloride
  • 2-Chloroethyl methyl ether
  • Bis(2-chloroethyl) ether

Comparison

2-Chloroethyl vinyl ether is unique due to its combination of a vinyl group and a chloroethyl group, which imparts distinct reactivity and versatility in chemical synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in polymer chemistry, organic synthesis, and industrial processes .

Properties

IUPAC Name

1-chloro-2-ethenoxyethane
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InChI

InChI=1S/C4H7ClO/c1-2-6-4-3-5/h2H,1,3-4H2
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InChI Key

DNJRKFKAFWSXSE-UHFFFAOYSA-N
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Canonical SMILES

C=COCCCl
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Molecular Formula

C4H7ClO
Record name 2-CHLOROETHYL VINYL ETHER
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Related CAS

29160-08-5
Record name Ethene, (2-chloroethoxy)-, homopolymer
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DSSTOX Substance ID

DTXSID0051570
Record name 2-Chloroethyl vinyl ether
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Molecular Weight

106.55 g/mol
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Physical Description

2-chloroethyl vinyl ether is a liquid. Insoluble in water. Sinks in water. Toxic., Colorless liquid; [HSDB] Clear yellow liquid; [MSDSonline]
Record name 2-CHLOROETHYL VINYL ETHER
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Boiling Point

228 °F at 760 mmHg (NTP, 1992), 110 °C
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Flash Point

61 °F (NTP, 1992), 80 °F (27 °C) (OPEN CUP)
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Solubility

Very soluble in alcohol and ether; slightly soluble in chloroform, In water, 429 mg/l at 25 °C
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Density

1.0475 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0495 @ 20 °C/4 °C
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Vapor Density

3.7 (air= 1)
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Vapor Pressure

26.8 [mmHg], 26.8 mm Hg @ 20 °C
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Color/Form

Colorless liquid

CAS No.

110-75-8
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Melting Point

-94.5 °F (NTP, 1992), -70.3 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-Chloroethyl vinyl ether?

A1: The molecular formula of this compound (CEVE) is C4H7ClO, and its molecular weight is 106.55 g/mol.

Q2: Does the structure of CEVE influence its reactivity in cationic polymerization?

A2: Yes, the presence of the chlorine atom in CEVE significantly influences its reactivity in cationic polymerization. The chlorine atom, being electronegative, can stabilize the carbocation intermediate formed during the polymerization process. This stabilization can lead to a faster polymerization rate compared to vinyl ethers without electron-withdrawing substituents. [, , , ]

Q3: How does the incorporation of CEVE into copolymers affect their glass transition temperature (Tg)?

A3: The incorporation of CEVE into copolymers generally leads to a decrease in the glass transition temperature (Tg) compared to homopolymers of the other comonomer. This effect is attributed to the flexible nature of the CEVE units, which increases the free volume and chain mobility within the copolymer. [, ]

Q4: Are there any specific challenges associated with incorporating CEVE into copolymers?

A4: Yes, a challenge in incorporating CEVE into copolymers, particularly with n-butyl vinyl ether, is the potential for CEVE-induced physical gelation during the synthesis of block copolymers. This gelation arises from the formation of crosslinks between the CEVE units. []

Q5: Can CEVE be used in living cationic polymerization, and what advantages does this offer?

A5: Yes, CEVE can be polymerized via living cationic polymerization using specific initiating systems, such as HI/I2 or HI/ZnI2. This method allows for excellent control over the molecular weight and polydispersity of the resulting poly(CEVE). [, ]

Q6: How does the choice of solvent influence the cationic copolymerization of CEVE with other monomers?

A6: The choice of solvent significantly impacts the cationic copolymerization of CEVE. For instance, in copolymerization with styrene derivatives, CEVE incorporation is favored in less polar solvents like toluene compared to more polar solvents like methylene chloride. [, ]

Q7: Have computational chemistry methods been employed to study CEVE and its polymers?

A7: Yes, computational methods like G3(MP2)//B3LYP have been used to estimate thermodynamic properties of CEVE, such as its gas-phase enthalpy of formation. These calculations help in understanding the energetics and reactivity of this molecule. []

Q8: How does the structure of CEVE lend itself to post-polymerization modifications?

A8: The presence of the chlorine atom in poly(CEVE) allows for versatile post-polymerization modifications through nucleophilic substitution reactions. This enables the introduction of various functional groups, such as hydroxyl groups, to tailor the properties of the polymer. [, , , ]

Q9: Are there any specific stability concerns associated with CEVE or its polymers?

A9: While CEVE itself is relatively stable, its polymers might be susceptible to degradation under certain conditions, such as high temperatures or in the presence of strong acids or bases. The stability of CEVE-containing polymers can be influenced by factors such as the nature of the comonomer and the polymerization conditions used. [, ]

Q10: Are there specific safety considerations when handling CEVE?

A10: Yes, as with any chemical, appropriate safety precautions should be taken when handling CEVE. It's advisable to consult the material safety data sheet (MSDS) for specific information regarding handling, storage, and potential hazards.

Q11: What is the environmental impact of CEVE and its polymers?

A11: The environmental impact of CEVE and its polymers is an important consideration. Research on their ecotoxicological effects and potential for biodegradation is crucial to understand and mitigate any negative environmental impacts. []

Q12: Are there any viable alternatives to CEVE in specific applications?

A12: Yes, depending on the specific application, other vinyl ethers with different functionalities could serve as alternatives to CEVE. For example, ethyl vinyl ether (EVE) has been explored as a comonomer with chlorotrifluoroethylene for applications in energy-related materials. [] The choice of the most suitable alternative would depend on the desired properties and performance requirements.

Q13: What analytical techniques are commonly employed in the characterization of CEVE-containing polymers?

A13: Various analytical techniques are employed to characterize CEVE-containing polymers. These include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Used to determine the polymer structure, monomer sequence, and tacticity. [, , , ]
  • Size Exclusion Chromatography (SEC): Used to determine the molecular weight and molecular weight distribution of the polymers. [, ]
  • Differential Scanning Calorimetry (DSC): Used to study the thermal transitions of the polymers, including the glass transition temperature (Tg). [, ]
  • Fourier-transform infrared (FTIR) spectroscopy: Used to identify the functional groups present in the polymers. []

Q14: How has the research on CEVE and its polymers evolved over time?

A14: Research on CEVE and its polymers has steadily advanced, with significant milestones achieved in understanding its polymerization behavior, developing controlled polymerization techniques, and exploring applications in various fields. Early studies focused on understanding the cationic polymerization of CEVE [, ], while later research explored living cationic polymerization for precise control over polymer structure and properties [, , ]. More recent studies have focused on utilizing CEVE as a building block for functional polymers, including amphiphilic block copolymers [, ] and polymers with reactive pendant groups for further modification [, ].

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